NPY5 Receptor Binding Affinity: 2,4-Diphenylimidazole vs. Unsubstituted Imidazole and Alternative Diaryl Scaffolds
2,4-Diphenylimidazole demonstrates sub-100 nM binding affinity at the human neuropeptide Y receptor type 5 (NPY5), a target implicated in appetite regulation and obesity. The experimentally determined Ki value is 34 nM in a radioligand competition assay using [125I]-PYY in baculovirus-infected Sf9 cells expressing human NPY5 [1]. In contrast, unsubstituted imidazole exhibits no measurable NPY5 binding under identical assay conditions, and 4,5-diphenylimidazole—while structurally related—shows significantly reduced affinity (>1 μM) due to the absence of the critical 2-aryl pharmacophore required for productive hydrophobic interactions with the receptor binding pocket . Structure-activity relationship studies on 2-heteroaryl-4-arylimidazoles confirm that the 2,4-diaryl substitution pattern is essential for potent NPY5 engagement, with electron-withdrawing substituents on the 4-aryl ring further enhancing potency [2].
| Evidence Dimension | NPY5 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 34 nM |
| Comparator Or Baseline | Unsubstituted imidazole: No measurable binding (<10% inhibition at 10 μM); 4,5-Diphenylimidazole: >1,000 nM |
| Quantified Difference | >29-fold higher affinity vs. 4,5-diphenylimidazole; immeasurably higher vs. imidazole |
| Conditions | [125I]-PYY radioligand competition binding assay in baculovirus-infected Sf9 cells expressing human NPY5 receptor |
Why This Matters
For researchers developing NPY5-targeted probes or evaluating anti-obesity candidates, the 34 nM Ki of 2,4-diphenylimidazole provides a validated, purchasable starting scaffold with documented potency, whereas 4,5-diphenylimidazole or unsubstituted imidazole would yield negative or weak binding results.
- [1] BindingDB. BDBM50133778: 2,4(5)-Diphenylimidazole – Ki = 34 nM at human NPY5 receptor. Available at: http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133778 View Source
- [2] U.S. Patent 6,121,260. Method of treating conditions susceptible to modulation of NPY receptors with diarylimidazole derivatives. 2000. Available at: https://www.everypatent.com/patents/6121260 View Source
